1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823498
InChI: InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H
SMILES:
Molecular Formula: C9H2ClF9O
Molecular Weight: 332.55 g/mol

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18823498

Molecular Formula: C9H2ClF9O

Molecular Weight: 332.55 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene -

Specification

Molecular Formula C9H2ClF9O
Molecular Weight 332.55 g/mol
IUPAC Name 3-chloro-1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H
Standard InChI Key YNGNPXIMBOKERE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)OC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s benzene core is substituted with three distinct functional groups:

  • Trifluoromethyl groups (-CF₃) at positions 1 and 3, which impart significant steric bulk and electron-withdrawing effects.

  • Chlorine atom (-Cl) at position 2, contributing to halogen bonding potential.

  • Trifluoromethoxy group (-OCF₃) at position 4, enhancing lipophilicity and thermal stability .

This substitution pattern creates a highly polarized aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.

Physical Properties

Key physical parameters include:

PropertyValueSource
Molar Mass332.55 g/mol
Density1.592±0.06 g/cm³ (Predicted)
Boiling Point184.1±40.0 °C (Predicted)
Molecular FormulaC₉H₂ClF₉O

The predicted boiling point reflects the compound’s volatility, which is moderate compared to less fluorinated analogues. Its density exceeds typical aromatic hydrocarbons due to fluorine’s high atomic mass .

Synthesis and Manufacturing

Chlorination and Fluorination Steps

Synthesis typically involves sequential halogenation and fluorination reactions. A representative pathway includes:

  • Chlorination of precursor aromatics: Radical-initiated chlorination of methoxybenzene derivatives under UV light at 90–100°C with chlorine gas (Cl₂) .

  • Fluorination with anhydrous HF: Conversion of trichloromethoxy intermediates to trifluoromethoxy groups under high-pressure conditions (30–35 kg/cm²) at 80°C .

For example, trichloromethoxybenzene reacts with anhydrous hydrogen fluoride (HF) in a stainless steel autoclave to yield trifluoromethoxybenzene derivatives . This step requires careful pressure management due to hydrochloric acid (HCl) byproduct formation.

Nitration and Functionalization

Post-fluorination, nitration introduces nitro groups using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–35°C . The para-isomer dominates (∼90%) due to steric and electronic effects of -CF₃ groups, which direct electrophilic attack to the 4-position . Subsequent reduction and diazotization steps enable further functionalization, such as introducing amino or hydroxyl groups .

Chemical Reactivity and Stability

Steric and Electronic Effects

The trifluoromethyl groups exert dual roles:

  • Steric hindrance: The -CF₃ groups at positions 1 and 3 create a crowded molecular environment, limiting access to reactive sites .

  • Electron withdrawal: These groups deactivate the benzene ring, reducing susceptibility to electrophilic substitution but enhancing stability toward oxidation .

Notably, the chlorine atom at position 2 participates in halogen bonding, enabling interactions with electron-rich species in catalytic systems.

Thermal and Chemical Stability

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules, particularly in agrochemicals and pharmaceuticals. For example:

  • Herbicides: Functionalized derivatives act as inhibitors of plant acetolactate synthase (ALS) .

  • Liquid crystals: The -CF₃ and -OCF₃ groups enhance dielectric anisotropy, making the compound suitable for display technologies.

Specialty Materials

Its high lipophilicity and chemical inertness qualify it for:

  • Fluorinated polymers: As a crosslinking agent or monomer in high-performance resins.

  • Electronic chemicals: As a dielectric fluid or etching gas precursor in semiconductor manufacturing.

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